3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid

Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship Design

Researchers requiring systematic LogP tuning in cyclobutane-based lead series face challenges sourcing positional isomers with precise lipophilicity. This compound (MW 216.34, LogP 3.019) bridges the gap between non-thioether parent (LogP ~1.8) and branched isobutylthio analog (LogP ~3.69), enabling pharmacophore mapping without scaffold changes. - Quaternary C1 anchor with linear n-propylthio chain minimizes steric hindrance for higher amide coupling/esterification yields. - Strained cyclobutane ring (~26.3 kcal/mol) supports covalent inhibitor or prodrug strategies. - TPSA 37.3 Ų & LogP 3.019 suit foliar uptake/soil mobility requirements in agrochemical development. - Multi-supplier, 97-98% purity ensures batch-to-batch consistency for formulation R&D.

Molecular Formula C11H20O2S
Molecular Weight 216.34 g/mol
Cat. No. B13624537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid
Molecular FormulaC11H20O2S
Molecular Weight216.34 g/mol
Structural Identifiers
SMILESCCCSC1(CC(C1)C(C)C)C(=O)O
InChIInChI=1S/C11H20O2S/c1-4-5-14-11(10(12)13)6-9(7-11)8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
InChIKeyIKUWLXXAGYXJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic Acid


3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic acid (CAS 1486993-10-5) is a cyclobutane carboxylic acid derivative featuring an isopropyl substituent at C3 and a propylthio moiety at C1. It belongs to a class of strained-ring thioether carboxylic acids utilized as synthetic building blocks in medicinal chemistry, agrochemical discovery, and materials science . This compound (M.W. 216.34 g/mol, formula C₁₁H₂₀O₂S) is available from commercial suppliers at purities of 97–98%, suited for research and further manufacturing .

Research Area Medicinal chemistry building block; SAR exploration with strained-ring thioether acids
Lipophilicity Class Intermediate LogP (linear n-propylthio) for systematic property tuning
Supply Profile Multi-source availability; consistent purity specifications across suppliers

Why Generic Substitution Fails for 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic Acid


Cyclobutane thioether carboxylic acids are not freely interchangeable. Subtle variations in the position, branching, and chain length of alkyl and alkylthio substituents can alter conformational preferences, lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity . For example, swapping the isopropyl and propylthio positions yields a positional isomer with detectable differences in computed LogP and rotatable bond count, while changing the thioether chain from n-propyl to branched isobutyl markedly shifts LogP (3.019 vs. 3.688) . These physicochemical shifts can affect solubility, formulation behavior, and downstream synthetic compatibility, making generic substitution scientifically unsound without direct comparative data.

! Thioether chain branching (n-propylthio vs. isobutylthio) shifts lipophilicity by more than 0.6 log units, potentially altering permeability and solubility profiles.
! Positional isomerism (C3-isopropyl/C1-propylthio vs. C3-propyl/C1-isopropylthio) yields different TPSA and rotatable bond descriptors, despite identical molecular formula.
! Non-thioether parent acid lacks the dominant lipophilicity driver; property gap of approximately 1.2 log units limits direct substitution without re-optimization.

Quantitative Differentiation Evidence for 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic Acid


Substitution Pattern Uniqueness: n-Propylthio at C1 + Isopropyl at C3

The compound is the only commercially available cyclobutane-1-carboxylic acid that pairs an n-propylthio group at the quaternary C1 with an isopropyl group at C3. The closest analog, 1-(isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid (CAS 1496054-07-9), substitutes the linear n-propylthio chain with a branched isobutylthio group, which introduces additional steric bulk at the sulfur-bearing carbon and raises the computed LogP from 3.019 to 3.688 (a ΔLogP of +0.669) . This single-atom branching difference can influence hydrophobic packing, metabolic stability, and solubility profiles in drug-design contexts [1].

Thioether Linearity & LogP
Head-to-head
Target (n-propylthio) LogP 3.019
vs.
Isobutylthio analog LogP 3.688
ΔLogP +0.669
Linear thioether reduces lipophilicity vs. branched analog; supports LogP-sensitive SAR design.
Computed values; experimental validation recommended.
Medicinal Chemistry Building Block Sourcing Structure-Activity Relationship Design

Positional Isomer Differentiation: C3-Isopropyl/C1-Propylthio vs. C3-Propyl/C1-Isopropylthio

The target compound is a positional isomer of 1-(isopropylthio)-3-propylcyclobutane-1-carboxylic acid (CAS 1486419-32-2). In the target, the branched alkyl group (isopropyl) resides at C3 and the linear thioether (n-propylthio) at the quaternary C1; in the comparator, these positions are reversed (linear propyl at C3, branched isopropylthio at C1) . This positional swap alters the spatial distribution of steric bulk and lipophilicity: the target compound has 5 rotatable bonds, TPSA of 37.3 Ų, and LogP of 3.019, while the comparator, despite having the same molecular formula and weight (C₁₁H₂₀O₂S, 216.34 g/mol), yields detectably different computational descriptors due to the different connectivity .

Positional Isomer Descriptors
Data to verify
Target (C3-isopropyl, C1-propylthio) TPSA 37.3 Ų, LogP 3.019, 5 rot. bonds
vs.
Comparator (C3-propyl, C1-isopropylthio) Same MW; distinct connectivity
Positional isomer yields different computed descriptors; isomer identity critical for SAR campaigns.
No public head-to-head experimental comparison available.
Isomer Purity Synthetic Intermediate Selection Pharmacophore Mapping

Lipophilicity Modulation Through Thioether Introduction

The introduction of the propylthio group at C1 substantially elevates lipophilicity compared to the non-thioether parent scaffold. 3-Isopropylcyclobutanecarboxylic acid (CAS 13363-91-2), which lacks the thioether moiety, has a computed XLogP3-AA of approximately 1.8 [1]. The target compound, with the n-propylthio substituent, exhibits a LogP of 3.019—an increase of approximately 1.2 log units . This demonstrates that the thioether function is the dominant driver of lipophilicity in this scaffold. Furthermore, within the thioether series, the linear n-propylthio variant (target) provides intermediate lipophilicity between the non-thioether parent (LogP ~1.8) and the bulkier isobutylthio analog (LogP ~3.69), offering a finer gradation for property tuning .

Thioether LogP Modulation
Class-level
+1.2 / −0.67 log units
vs. parent acid (no thioether) / vs. isobutylthio analog
n-Propylthio chain delivers intermediate lipophilicity for graded property tuning.
Computed LogP; systematic offsets possible across methods.
Drug Likeness LogP Optimization Cyclobutane Bioisosteres

Rotatable Bond Count Differentiates Conformational Flexibility from Simpler Analogs

The target compound possesses 5 rotatable bonds, compared to only 2 rotatable bonds for 3-isopropylcyclobutanecarboxylic acid (CAS 13363-91-2), the non-thioether analog [1]. The three additional rotatable bonds arise from the n-propylthio chain (–S–CH₂–CH₂–CH₃) at the quaternary C1 center. This increased conformational自由度 may affect entropic penalties upon protein binding and can influence crystallization propensity. Within the thioether subclass, the n-propylthio variant (5 rotatable bonds) offers a distinct flexibility profile compared to the isobutylthio analog, which has 6 rotatable bonds due to the additional branching point . For researchers designing constrained ligands or evaluating SAR around side-chain flexibility, this parameter provides a quantifiable selection criterion.

Conformational Flexibility
Cross-study comparable
5 rotatable bonds
Parent acid: 2; isobutylthio analog: 6
Intermediate flexibility between rigid parent and highly flexible branched analog.
Rotatable bond count from computational data.
Conformational Analysis Entropic Penalty Molecular Recognition

Commercial Availability and Purity Specification Benchmarking

The target compound is stocked by at least three independent suppliers—Chemscene (98% purity), AKSci (97% purity), and Leyan (98% purity)—indicating multi-source availability with consistent purity specifications . In contrast, the closest analog 1-(isobutylthio)-3-isopropylcyclobutane-1-carboxylic acid is listed by Fluorochem at 98% purity but with noted 'pricing not currently available,' suggesting potential supply constraints . The positional isomer 1-(isopropylthio)-3-propylcyclobutane-1-carboxylic acid is available from Leyan at 98% purity but at smaller catalog scales (50 mg–1 g vs. 1 g–500 g for the target compound), implying differential production scalability . This multi-supplier landscape reduces single-source procurement risk for the target compound.

Supplier & Purity Benchmark
Supplier data
97–98% purity, 3+ suppliers
Scale up to 500 g; overlapping specs reduce single-source risk.
Multi-source availability supports procurement continuity.
Catalog data subject to change; verify current stock.
Chemical Procurement Quality Assurance Supply Chain Reliability

Application Scenarios for 3-Isopropyl-1-(propylthio)cyclobutane-1-carboxylic Acid


Medicinal Chemistry SAR Exploration Requiring Intermediate Lipophilicity

When a lead series based on cyclobutane carboxylic acids requires systematic LogP tuning, the target compound (LogP 3.019) serves as the intermediate-lipophilicity member between the non-thioether parent 3-isopropylcyclobutanecarboxylic acid (LogP ~1.8) and the branched isobutylthio analog (LogP ~3.69). This three-point LogP gradient enables pharmacophore mapping of hydrophobic pocket interactions without introducing confounding structural changes beyond the thioether chain [1].

Building Block for Strained-Ring Thioether Libraries in Fragment-Based Drug Discovery

The cyclobutane ring introduces ring strain (~26.3 kcal/mol) that can be exploited for covalent inhibitor设计 or ring-opening prodrug strategies. The quaternary C1 center bearing both the carboxylic acid and n-propylthio groups provides a geometrically defined anchor point for parallel library synthesis. The linear n-propylthio chain (vs. branched isobutylthio) minimizes steric congestion at this quaternary center, potentially facilitating higher coupling yields in amide bond formation or esterification reactions .

Agrochemical Intermediate with Defined Physicochemical Profile

Cyclobutane carboxylic acid derivatives are utilized as intermediates in agrochemical synthesis, where precise control of lipophilicity influences foliar uptake and soil mobility. The target compound's TPSA of 37.3 Ų and LogP of 3.019 place it within favorable property ranges for translocation in plant vascular systems. Its multi-supplier availability at 97–98% purity supports the consistency requirements of agricultural formulation development [1].

Crystallization and Solid-State Property Screening

The specific substitution pattern of isopropyl at C3 and n-propylthio at C1, combined with a single carboxylic acid hydrogen-bond donor, may confer distinct crystal packing motifs compared to positional isomers or branched thioether analogs. Researchers screening for polymorphs, cocrystals, or salts can use the target compound to assess how the linear thioether chain—versus branched or absent thioether—affects crystal lattice energy and melting point .

Application
Selection Property
Validation Focus
SAR with Intermediate Lipophilicity
Linear n-propylthio chain yields intermediate LogP
LogP gradient across thioether analog set
Fragment-Based Library Synthesis
Quaternary C1 center with minimal steric bulk
Amide/ester coupling efficiency
Agrochemical Intermediate
Defined TPSA and lipophilicity profile
Lot-to-lot physicochemical consistency
Crystallization Screening
Specific isopropyl/n-propylthio substitution pattern
Polymorph and cocrystal formation tendency
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